3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that features a bromine atom, a tosyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe final step involves the coupling of the brominated intermediate with benzamide under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and tosyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
Compared to similar compounds, 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety and tosyl group contribute to its versatility in various applications .
Properties
IUPAC Name |
3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXPIZCWFIQZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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